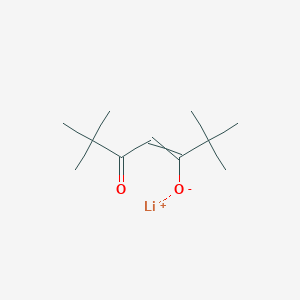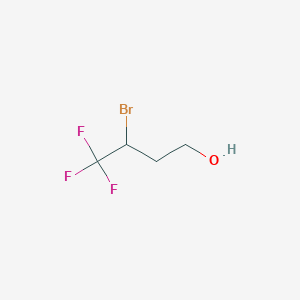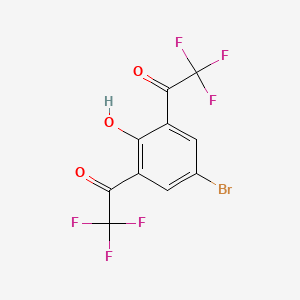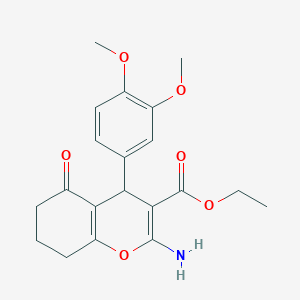
Lithium(1+) 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of a lithium ion coordinated to a 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate ligand, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate typically involves the reaction of lithium hydroxide or lithium carbonate with 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-ol in an appropriate solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated systems and reactors ensures consistent quality and yield of the compound. The reaction parameters, such as temperature, pressure, and concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The ligand can undergo substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted compounds.
Scientific Research Applications
Lithium(1+) 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in industrial processes, such as the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Lithium(1+) 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate involves its interaction with specific molecular targets and pathways. The lithium ion plays a crucial role in modulating the activity of enzymes and other proteins, leading to various biochemical effects. The ligand structure also contributes to the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Barium 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate
- Dysprosium 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate
- Lanthanum 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate
- Copper 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate
Uniqueness
Lithium(1+) 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate is unique due to the presence of the lithium ion, which imparts specific chemical and physical properties not found in similar compounds with different metal ions. The lithium ion’s small size and high charge density contribute to the compound’s reactivity and stability, making it valuable in various applications.
Properties
Molecular Formula |
C11H19LiO2 |
|---|---|
Molecular Weight |
190.2 g/mol |
IUPAC Name |
lithium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/C11H20O2.Li/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1 |
InChI Key |
YGUDQHNOEYNYSP-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12449260.png)
![(1R,2S)-2-({2-[(4-bromophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12449268.png)
![Tert-butyl 5-bromobenzo[d]thiazol-2-ylcarbamate](/img/structure/B12449273.png)


![1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile](/img/structure/B12449305.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanol](/img/structure/B12449315.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B12449335.png)
![1-[benzyl(1H-indol-2-ylacetyl)amino]-N-phenylcyclohexanecarboxamide](/img/structure/B12449345.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide](/img/structure/B12449348.png)


![(4Z)-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12449359.png)
![4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12449364.png)
